molecular formula C14H10F2O B2552359 2-(2,3-difluorophenyl)-1-phenylethan-1-one CAS No. 1498370-47-0

2-(2,3-difluorophenyl)-1-phenylethan-1-one

Cat. No.: B2552359
CAS No.: 1498370-47-0
M. Wt: 232.23
InChI Key: XDFZOLUCMKQYOL-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a phenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,3-difluorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,3-difluorophenylboronic acid is coupled with phenyl bromide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 2-(2,3-Difluorophenyl)acetic acid.

    Reduction: 2-(2,3-Difluorophenyl)-1-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Difluorophenyl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have applications in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluorophenyl)acetic acid
  • 2-(2,3-Difluorophenyl)-2-phenylethanamine
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide

Uniqueness

2-(2,3-Difluorophenyl)-1-phenylethan-1-one stands out due to its unique combination of a difluorophenyl group and a phenylethanone moiety. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,3-difluorophenyl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZOLUCMKQYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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